N-Picryl-m-toluidine
Description
Historical Context of Picryl-Amine Derivatives in Academic Research
The academic interest in picryl-amine derivatives is rooted in early 20th-century chemical research. A closely related compound, N-picryl-p-toluidine, which has the same chemical components but a different structural arrangement (para-substituted instead of meta-substituted), was first synthesized in 1909. uc.pt The discovery that this para-analogue exhibited color polymorphism—existing in different colored crystalline forms—sparked scientific curiosity that has lasted for over a century. uc.ptacs.org
Early studies focused on observing and classifying these different forms. For instance, N-picryl-p-toluidine was found to crystallize in two main modifications: a red form and an orange form. researchgate.net Researchers noted that the orange form would transform into the red form upon heating. researchgate.net This phenomenon, where different crystal packing of the same molecule leads to different physical properties, established picryl-amines as important subjects for studying structure-property relationships in solid-state chemistry. uc.ptacs.org This historical foundation paved the way for investigating other isomers, such as N-Picryl-m-toluidine, to understand how subtle changes in molecular structure influence polymorphic behavior. uc.pt
Significance of this compound in Molecular Science
The significance of this compound lies in the complexity of its polymorphic behavior, which sets it apart from its more studied para-analogue. While N-picryl-p-toluidine's color differences are due to packing polymorphism (molecules having the same conformation but packing differently in the crystal), this compound exhibits both packing and conformational polymorphism. uc.ptacs.org This means that not only do the molecules pack differently, but the molecule itself can exist in different shapes (conformers), which are then "frozen" in the crystal lattice. uc.ptfigshare.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 16552-38-8 |
| Molecular Formula | C₁₃H₁₀N₄O₆ uc.ptuni.lu |
| Molecular Weight | 318.25 g/mol |
| Common Synonyms | 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA) uc.ptuc.pt, N-(3-Methylphenyl)-2,4,6-trinitroaniline |
| Monoisotopic Mass | 318.06003 Da uni.lu |
| Calculated Density | 1.535 g/cm³ |
| Calculated Boiling Point | 431.7 °C at 760 mmHg |
| Calculated Flash Point | 214.9 °C |
Scope and Objectives of Contemporary Research on this compound
Modern research on this compound is comprehensive, aiming to fully characterize its structural, spectroscopic, and thermodynamic properties. uc.ptacs.orgfigshare.comuc.pt A primary objective is to identify and isolate its various polymorphic forms through controlled recrystallization using different solvents. uc.ptfigshare.com This work has successfully identified three distinct polymorphs: one yellow, one orange, and one red. uc.ptuc.ptacs.org
The core of contemporary studies involves a multi-faceted approach to understand what causes the color differences:
Structural Analysis: Single-crystal X-ray diffraction is used to determine the precise three-dimensional arrangement of atoms and molecules in each polymorph. uc.ptresearchgate.net This reveals the specific molecular conformation and intermolecular packing in the red, orange, and yellow forms. acs.org
Spectroscopic Characterization: Techniques like infrared (IR), Raman, and solid-state UV-Visible absorption spectroscopy are employed. uc.ptuc.pt These methods probe the vibrational and electronic properties of the molecules within the crystals, providing direct evidence of the electronic changes responsible for the different colors. uc.pt
Computational Modeling: Theoretical calculations, often using Density Functional Theory (DFT), are performed to model the molecule in isolation and within the crystal structure. uc.ptacs.orgfigshare.comuc.pt These calculations help to predict the stability of different conformers and to interpret experimental spectroscopic data. researchgate.net
Thermodynamic Studies: Methods such as Differential Scanning Calorimetry (DSC) and polarized light thermomicroscopy are used to study the stability of the different polymorphs and how they transform from one to another upon heating. acs.orguc.pt
Through this combined experimental and theoretical approach, researchers aim to build a complete picture of the structure-property relationships in this compound. acs.orgfigshare.com The ultimate goal is to understand the fundamental principles that govern how a molecule's structure dictates the properties of a material, with this compound serving as a model system for the rare phenomenon of color polymorphism. uc.ptresearchgate.net
Table 2: Characterized Polymorphs of this compound
| Polymorph | Color | Type of Polymorphism Relative to Others |
|---|---|---|
| Form I | Red | Packing polymorph of the orange form. uc.ptacs.org |
| Form II | Orange | Packing polymorph of the red form. uc.ptacs.org |
| Form III | Yellow | Conformational polymorph of the red and orange forms. uc.ptacs.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
16552-38-8 |
|---|---|
Molecular Formula |
C13H10N4O6 |
Molecular Weight |
318.24 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2,4,6-trinitroaniline |
InChI |
InChI=1S/C13H10N4O6/c1-8-3-2-4-9(5-8)14-13-11(16(20)21)6-10(15(18)19)7-12(13)17(22)23/h2-7,14H,1H3 |
InChI Key |
ZUENYUGGLWYBTO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Pictograms |
Corrosive; Irritant |
Synonyms |
N-Picryl-m-toluidine |
Origin of Product |
United States |
Synthesis and Derivatization Approaches
Methodologies for N-Picryl-m-toluidine Synthesis
The synthesis of this compound can be achieved through various methods, each with its own set of reaction conditions and outcomes.
Conventional Synthetic Routes
The traditional synthesis of this compound typically involves the condensation reaction between m-toluidine (B57737) and 1-chloro-2,4,6-trinitrobenzene. uc.pt This nucleophilic aromatic substitution reaction is a common method for preparing N-substituted picramides. The reaction is often carried out in a suitable solvent, such as ethanol, in the presence of a base like sodium acetate (B1210297) to neutralize the hydrochloric acid formed during the reaction. uc.pt The mixture is typically stirred at room temperature for a couple of hours. uc.pt
Another conventional approach to forming similar N-alkylated toluidines involves the reaction of m-toluidine with an alkyl halide, such as ethyl bromide. orgsyn.org This reaction is usually performed in a sealed vessel and may require heating to facilitate the alkylation. orgsyn.org Purification of the resulting secondary amine often involves nitrosation followed by reduction. orgsyn.org The crude amine is reacted with sodium nitrite (B80452) in an acidic solution to form the N-nitroso derivative. orgsyn.org This intermediate is then reduced using a reducing agent like stannous chloride in concentrated hydrochloric acid to yield the purified secondary amine. orgsyn.org
The synthesis of related N-substituted anilines can also be achieved through the reduction of nitro compounds. ck12.orgsavemyexams.com For instance, nitrobenzene (B124822) can be reduced to aniline (B41778) using catalytic hydrogenation or reducing agents like tin and hydrochloric acid. savemyexams.com This principle can be applied to create a variety of substituted anilines which could then be picrylated.
| Starting Materials | Reagents | Product | Reaction Type |
|---|---|---|---|
| m-toluidine, 1-chloro-2,4,6-trinitrobenzene | Sodium acetate, ethanol | This compound | Nucleophilic Aromatic Substitution uc.pt |
| m-toluidine, ethyl bromide | Sodium hydroxide, sodium nitrite, stannous chloride, hydrochloric acid | N-Ethyl-m-toluidine | Alkylation, Nitrosation, Reduction orgsyn.org |
| Benzaldehyde, m-toluidine | Raney nickel, hydrogen | N-Benzyl-m-toluidine | Reductive Amination orgsyn.org |
| Nitrobenzene | Tin, hydrochloric acid | Aniline | Reduction savemyexams.com |
Microwave-Assisted Synthesis Innovations
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including shorter reaction times, higher yields, and improved energy efficiency. rsc.orgnih.gov This technology has been successfully applied to the synthesis of various heterocyclic compounds and nitroaromatic derivatives. mdpi.comresearchgate.net
The principles of microwave heating, which involve dipolar polarization and conduction mechanisms, allow for rapid and uniform heating of the reaction mixture. researchgate.net This often leads to cleaner reactions with easier product isolation. researchgate.net For instance, microwave irradiation has been used to synthesize toluidine derivatives and other nitrogen-containing compounds in significantly reduced reaction times, often from hours to minutes, with comparable or even higher yields than traditional methods. nih.govresearchgate.net
While specific literature on the microwave-assisted synthesis of this compound is not abundant, the successful application of this technology to similar compounds suggests its high potential. For example, microwave-assisted synthesis of phosphonylated m-toluidine derivatives has been reported to be an easy and efficient method. researchgate.net This indicates that the condensation reaction between m-toluidine and a picrylating agent could likely be accelerated and optimized under microwave conditions. The benefits of reduced reaction times and potentially higher purity make this an attractive area for further research. sci-hub.se
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | Hours to days rsc.orgresearchgate.net | Minutes rsc.orgresearchgate.net |
| Energy Consumption | Higher | Lower rsc.org |
| Yield | Often lower to comparable | Often higher nih.gov |
| Heating Mechanism | Conduction and convection | Dipolar polarization and conduction researchgate.net |
| Solvent Usage | Often requires larger volumes | Can often use less or no solvent nih.gov |
Functionalization and Derivatization Strategies
The chemical structure of this compound, with its electron-deficient picryl ring and the toluidine moiety, offers avenues for further chemical modification. Functionalization and derivatization can be used to alter the compound's physical and chemical properties.
The picryl group is a strong electron-withdrawing group, making the aromatic protons of the picryl ring susceptible to nucleophilic attack, potentially leading to the formation of Meisenheimer complexes. cdnsciencepub.comlookchem.com The amino group's nitrogen atom can also act as a nucleophile. researchgate.net
Strategies for derivatization could involve reactions at the methyl group of the toluidine ring, such as oxidation or halogenation, to introduce new functional groups. The aromatic ring of the toluidine moiety can undergo electrophilic substitution, although the directing effects of the methyl and the bulky N-picryl groups would need to be considered.
Furthermore, the synthesis of analogues with different substituents on the toluidine ring can be achieved by starting with appropriately substituted toluidines. researchgate.net For example, using a different N-alkyl-p-toluidine in the initial synthesis can lead to mauveine derivatives with varied properties. researchgate.net This approach allows for the systematic modification of the molecule's structure to study structure-property relationships.
Advanced Spectroscopic Investigations
Spectroscopic studies have been fundamental in understanding the structural and electronic properties of N-Picryl-m-toluidine. These investigations have explored the compound in its isolated state and as different crystalline polymorphs. uc.ptacs.org
Vibrational Spectroscopy of this compound
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, has been crucial for characterizing the conformational preferences of the isolated this compound molecule and for distinguishing between its different solid-state polymorphs. acs.orgfigshare.com
Matrix-isolation infrared spectroscopy is a powerful technique used to study molecules in an inert, non-interacting environment at very low temperatures. ruhr-uni-bochum.defu-berlin.de This method allows for the characterization of individual molecules, free from the intermolecular interactions present in the solid state. nih.gov
For this compound, molecules were trapped in a cryogenic argon matrix at 15 K after being vaporized at room temperature. uc.pt Theoretical calculations (DFT(B3LYP)/6-311++G(d,p)) predicted the existence of two stable conformers, designated A and B, which differ in the relative orientation of the molecule's ring moieties. uc.ptacs.org Conformer A is calculated to be slightly more stable, with an estimated population of 54% in the gas phase at room temperature, compared to 46% for conformer B. uc.pt The experimental matrix-isolation IR spectrum was then interpreted by comparing it with the theoretically predicted spectra for these two conformers, allowing for a detailed vibrational analysis of the isolated molecule. uc.ptuc.pt This approach helps in understanding the intrinsic intramolecular forces that dictate the molecule's preferred shapes. acs.org
Table 1: Conformational Data for Isolated this compound
| Conformer | Predicted Relative Stability | Estimated Population (Gas Phase, 298.15 K) |
|---|---|---|
| A | More Stable | 54% |
| B | Less Stable | 46% |
Data sourced from theoretical calculations and experimental estimations. uc.pt
In the solid state, this compound exhibits polymorphism, with three distinct forms identified: red, orange, and yellow. uc.ptacs.org Solid-state infrared spectroscopy is used to probe the vibrational modes of the molecules within their crystal lattices. The spectra of the different polymorphs show noticeable differences, which reflect the variations in their crystal structures and intermolecular interactions. uc.ptfigshare.com
The yellow polymorph is a conformational polymorph of the orange and red forms, while the orange and red forms are packing polymorphs, meaning they are composed of the same molecular conformer but packed differently in the crystal. acs.org These structural differences lead to distinct vibrational signatures in the IR spectra, which, when combined with theoretical calculations for the crystalline state, aid in the complete characterization of each solid form. uc.pt
Table 2: Selected IR Vibrational Modes for this compound Polymorphs
| Vibrational Mode | Red Polymorph (cm⁻¹) | Orange Polymorph (cm⁻¹) | Yellow Polymorph (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | (Data not available in search results) | (Data not available in search results) | (Data not available in search results) |
| NO₂ Symmetric Stretch | (Data not available in search results) | (Data not available in search results) | (Data not available in search results) |
| NO₂ Asymmetric Stretch | (Data not available in search results) | (Data not available in search results) | (Data not available in search results) |
Specific frequency data for the individual polymorphs were not detailed in the provided search results, but differences in their spectra are noted. uc.pt
Matrix-Isolation Infrared Spectroscopy
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. acs.org It has been applied to study the three identified polymorphs (red, orange, and yellow) of this compound, helping to elucidate their structural differences at the molecular level. uc.ptfigshare.com The technique is sensitive to the vibrational modes of the molecule, and like solid-state IR, the Raman spectra of the polymorphs are distinct. uc.ptresearchgate.net
A more advanced technique, single crystal polarized Raman spectroscopy, has been employed to investigate the different colored polymorphs of this compound. researchgate.netuc.pt This method is particularly useful for analyzing crystalline materials because the Raman scattering intensity depends on the crystal's orientation relative to the polarization of the incident and scattered light. researchgate.net
By analyzing the polarized Raman spectra, researchers can gain insights into the symmetry of the vibrational modes and the orientation of the molecules within the crystal unit cell. researchgate.netaps.org This level of detail is critical for understanding the structure-property relationships that give rise to the observed color polymorphism in this compound. researchgate.netresearchgate.net The study of this compound using this technique contributes to the broader understanding of color polymorphism in related compounds, such as its well-known analogue N-picryl-p-toluidine. researchgate.netacs.org
Electronic Spectroscopy of this compound
Electronic spectroscopy, specifically solid-state ultraviolet-visible (UV-Vis) absorption spectroscopy, is used to investigate the electronic transitions within a molecule. uc.ptlibretexts.org This technique is essential for understanding why the different polymorphs of this compound have different colors. The color of each polymorph is determined by the wavelengths of light it absorbs.
The red, orange, and yellow polymorphs of this compound were characterized using solid-state UV-Vis spectroscopy. uc.ptiku.edu.tr The differences in their absorption spectra are attributed to variations in the molecular conformation and intermolecular packing in the crystal lattice. acs.orgacs.org These structural differences alter the electronic energy levels of the molecule, causing shifts in the absorption bands and resulting in the distinct colors observed for each polymorph. uc.ptacs.org
Table 3: Spectroscopic and Color Data for this compound Polymorphs
| Polymorph | Observed Color | Spectroscopic Technique |
|---|---|---|
| Form I | Red | Solid-State UV-Vis, IR, Raman |
| Form II | Orange | Solid-State UV-Vis, IR, Raman |
| Form III | Yellow | Solid-State UV-Vis, IR, Raman |
Data sourced from comprehensive characterization studies. uc.ptacs.org
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a powerful analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com This absorption is influenced by the sample's composition and can provide information about its identity and concentration. technologynetworks.com The technique works by passing a beam of light through a sample and measuring the amount of light that is transmitted or absorbed at different wavelengths. technologynetworks.com
Solid-State UV-Vis Absorption Spectroscopy
Solid-state UV-Vis absorption spectroscopy has been instrumental in characterizing the different polymorphic forms of this compound, a compound known to exhibit color polymorphism. uc.ptacs.org Polymorphs are different crystalline forms of the same compound, and in the case of this compound, these different forms exhibit distinct colors. uc.ptuc.pt
Recrystallization of this compound from various solvents has led to the identification of three polymorphs: red, orange, and yellow. uc.ptacs.org Solid-state UV-Vis spectroscopy, often using diffuse reflectance with the Kubelka-Munk transformation, is employed to analyze the absorption spectra of these powdered polymorphs. ucl.ac.uk The different colors of the polymorphs are a direct result of their different electronic absorption properties in the solid state. uc.pt
Studies have shown that the color differences between the polymorphs of related compounds can be attributed to variations in π-π stacking interactions within the crystal lattice. ucl.ac.uk The yellow polymorph of this compound has been identified as a conformational polymorph of the orange and red forms, while the orange and red forms are packing polymorphs. uc.ptuc.pt This means that the yellow form has a different molecular conformation, while the orange and red forms have the same molecular conformation but differ in how the molecules are packed in the crystal. uc.pt
Solution-Based UV-Vis Spectroscopy
Solution-based UV-Vis spectroscopy provides insights into the behavior of this compound in different solvent environments. The electronic absorption spectra of related compounds can exhibit solvatochromism, where the position of the absorption bands changes with the polarity of the solvent. researchgate.netmdpi.com This phenomenon is attributed to changes in the electronic distribution of the molecule in its ground and excited states upon interaction with solvent molecules. mdpi.com For this compound, a broad absorption band is typically observed in solution, and its position can be influenced by the solvent used. uc.pt
The choice of solvent is critical for UV-Vis measurements, as the solvent itself should have low absorption in the wavelength range of interest. hkust.edu.hk Water is a useful solvent for measurements below 195 nm. hkust.edu.hk Aromatic compounds are generally not suitable as solvents for UV measurements due to their high absorption in this region. hkust.edu.hk
Interactive Data Table: UV-Vis Absorption Data for this compound Polymorphs
| Polymorph | Color | Key Absorption Features (Solid-State) |
| Polymorph 1 | Red | Distinct absorption profile in the visible region contributing to its red appearance. uc.pt |
| Polymorph 2 | Orange | Absorption spectrum shifted compared to the red and yellow forms. uc.pt |
| Polymorph 3 | Yellow | Absorption at shorter wavelengths in the visible spectrum compared to the other polymorphs. uc.pt |
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules. It provides information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C). oregonstate.edubhu.ac.in
¹H NMR Spectroscopy
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ), expressed in parts per million (ppm), indicates the electronic environment of a proton. oregonstate.edu In the ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), specific signals corresponding to the different protons in the molecule are observed. uc.ptuc.pt
A typical ¹H NMR spectrum of this compound shows a singlet for the methyl (CH₃) protons, multiplets for the aromatic protons on the m-toluidine (B57737) ring, a singlet for the two equivalent protons on the picryl ring, and a broad singlet for the amine (NH) proton. uc.ptuc.pt
Interactive Data Table: ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Number of Protons |
| CH₃ | 2.34 | s | 3H |
| Aromatic (tolyl) | 6.87-6.88 | m | 2H |
| Aromatic (tolyl) | 7.10 | d | 1H |
| Aromatic (tolyl) | 7.25-7.29 | m | 1H |
| Aromatic (picryl) | 9.09 | s | 2H |
| NH | 10.28 | br s | 1H |
Data sourced from a study by Gomes et al. uc.pt s = singlet, d = doublet, m = multiplet, br s = broad singlet
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. bhu.ac.in Each non-equivalent carbon atom in the molecule gives a distinct signal in the spectrum. bhu.ac.in The ¹³C NMR spectrum of this compound in CDCl₃ reveals signals for all the carbon atoms in the molecule. uc.pt
The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aliphatic, aromatic, etc.). bhu.ac.in For this compound, the spectrum shows a signal for the methyl carbon, and a series of signals for the aromatic carbons of both the toluidine and picryl rings. uc.pt
Interactive Data Table: ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Atom | Chemical Shift (δ, ppm) |
| CH₃ | 21.4 |
| Aromatic | 118.0 |
| Aromatic | 121.5 |
| Aromatic | 127.2 |
| Aromatic | 128.6 |
| Aromatic | 129.8 |
| Aromatic | 137.2 |
| Aromatic | 137.9 |
| Aromatic | 139.0 |
| Aromatic | 140.3 |
Data sourced from a study by Gomes et al. uc.pt
Advanced NMR Techniques for Polymorph Discrimination
Solid-state NMR (ssNMR) spectroscopy is a particularly powerful tool for the characterization and discrimination of polymorphs. researchgate.net Since polymorphs have different crystal structures, the local environments of the nuclei will differ, leading to distinct ssNMR spectra. researchgate.net Advanced techniques, such as two-dimensional ¹³C solid-state NMR, can be applied to study conformational polymorphism. iajps.comiajps.com
While specific advanced NMR studies on this compound polymorphs are not detailed in the provided context, the principles of using ssNMR for polymorph discrimination are well-established. researchgate.net Techniques like low-wavenumber Raman spectroscopy have also been shown to be effective for the rapid discrimination of polymorphic phases, providing complementary information to NMR. nih.gov The combination of various spectroscopic techniques, including ssNMR, is crucial for a comprehensive understanding of polymorphism. researchgate.net
Computational and Theoretical Chemistry Studies
Quantum Chemical Electronic Structure Calculations
Quantum chemical electronic structure calculations have been instrumental in understanding the molecular and crystalline properties of N-Picryl-m-toluidine. researchgate.netresearchgate.net These computational methods provide insights that complement experimental findings, offering a molecular-level interpretation of the compound's behavior. acs.org
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been the primary computational tool for investigating this compound. acs.orguc.ptfigshare.com This method has been applied to study both the isolated molecule and its various crystalline forms, providing a comprehensive understanding of its structural preferences and the origins of its polymorphic behavior. acs.orguc.pt
Theoretical studies on the isolated, or gas-phase, molecule of this compound have been conducted to understand its intrinsic properties, free from intermolecular interactions in a crystal lattice. acs.orguc.pt These calculations, performed at the DFT(B3LYP)/6-311++G(d,p) level of theory, have been crucial for evaluating the major intramolecular interactions that dictate the molecule's conformational preferences. acs.orguc.ptfigshare.comuc.pt The molecule possesses three main conformational degrees of freedom: the internal rotations around the C(picryl)–N and N–C(tolyl) bonds and the rotation of the methyl group. uc.pt The analysis of the isolated molecule provides a fundamental basis for understanding why it adopts specific conformations in its different solid-state forms. acs.orguc.pt
To accurately model the solid state, fully periodic DFT calculations have been employed. acs.orguc.ptresearchgate.netresearchgate.net These state-of-the-art calculations consider the repeating unit cell of the crystal structure and are essential for interpreting experimental data obtained from the solid phases, such as infrared and Raman spectra. acs.orguc.pt This computational approach has been vital in characterizing the three identified polymorphs of this compound—which exhibit red, orange, and yellow colors—and in understanding the relationship between their structures and observed properties. acs.orguc.ptfigshare.com
Gas-Phase DFT Calculations for Isolated Molecule
Conformer Analysis and Energetic Preferences
Conformational analysis of the isolated this compound molecule has identified two key low-energy conformers, designated as A and B. acs.orguc.ptfigshare.comrcaap.pt These conformers are distinguished by the relative orientation of the molecule's ring moieties. acs.orguc.pt
DFT calculations determined the relative energies of these conformers, providing insight into their stability. uc.pt The population distribution in the gas phase at room temperature (298.15 K) has been estimated based on these energy differences. uc.pt
| Conformer | Relative Energy (kJ mol-1) | Estimated Population at 298.15 K (%) |
|---|---|---|
| A | 0.00 | 54 |
| B | 0.21 | 46 |
The existence of these distinct conformers is fundamental to the compound's polymorphism. The yellow polymorph is a conformational polymorph, containing a different molecular conformation than the orange and red polymorphs. acs.orguc.ptfigshare.com The orange and red forms, in contrast, are packing polymorphs, where the same molecular conformer is present but arranged differently in the crystal lattice. acs.orguc.ptfigshare.com
Molecular Orbital Theory and Electronic Transitions
Molecular orbital theory provides the framework for understanding the electronic properties of molecules, including the electronic transitions that are responsible for color. researchgate.net In compounds like this compound, which exhibits color polymorphism, analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. acs.orgresearchgate.net
HOMO-LUMO Energy Analysis
The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a crucial parameter that correlates with a molecule's chemical reactivity and electronic transitions. researchgate.netnih.gov A smaller gap generally indicates a molecule that is more easily excitable, which can result in the absorption of light in the visible region of the electromagnetic spectrum, leading to perceived color. nih.gov
For this compound, the different colors of its polymorphs (red, orange, and yellow) are directly linked to differences in their electronic structures and, consequently, their HOMO-LUMO gaps in the solid state. acs.org The packing and conformational variations among the polymorphs alter the intermolecular interactions and the electronic coupling between molecules, which in turn modifies the electronic band structure of the crystals. This leads to different HOMO-LUMO gaps for each polymorphic form, causing them to absorb different wavelengths of light and thus display distinct colors. acs.orguc.pt While specific energy values from the provided search results are not detailed, the investigation into the causes of the different colors is a central aspect of the research on this compound. acs.orguc.ptfigshare.com
Time-Dependent DFT (TD-DFT) for Spectral Property Interpretation
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying electronic excited states and interpreting electronic absorption spectra. molpro.netuci.edursc.org For a molecule like this compound, which exhibits color polymorphism with distinct red, orange, and yellow crystalline forms, TD-DFT is essential for understanding the origins of these different colors. uc.ptuc.pt The color of a material is determined by which wavelengths of visible light it absorbs, which corresponds to the energy of its electronic transitions.
TD-DFT calculations are used to simulate the electronic absorption spectra of the different conformers and crystalline phases of this compound. royalsocietypublishing.orgsciencepublishinggroup.com By comparing the calculated absorption maxima (λmax) with experimental data from solid-state ultraviolet-visible (UV-Vis) absorption spectroscopy, researchers can assign specific electronic transitions to the observed colors. uc.ptuc.pt These simulations help explain how molecular conformation and intermolecular packing in the crystal lattice influence the electronic structure and, consequently, the absorption spectrum. rsc.org The analysis of the main electronic transitions involved, often from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), provides a mechanistic understanding of the observed color differences among the polymorphs.
Table 1: Computational Methods for Spectral Analysis
| Computational Method | Application | Investigated Property |
|---|---|---|
| Time-Dependent DFT (TD-DFT) | Simulation of electronic spectra | UV-Vis absorption bands, electronic transition energies |
| Density Functional Theory (DFT) | Optimization of molecular geometry | Ground-state molecular structure and conformer stability |
Theoretical Studies on Intramolecular Interactions
Theoretical studies have been pivotal in identifying and characterizing the key intramolecular interactions that govern the conformational preferences of this compound. uc.ptacs.org These non-covalent forces within the molecule are critical for determining its three-dimensional shape and stability.
N-H…O Intramolecular Hydrogen Bonding
A dominant feature of this compound's molecular structure is a strong intramolecular hydrogen bond of the N-H…O type. uc.ptresearchgate.netuc.pt This bond forms between the hydrogen atom of the bridging amine group (N-H) and an oxygen atom of one of the ortho-nitro groups of the picryl moiety. uc.pt
Simulation of Spectroscopic Features
The simulation of spectroscopic features, such as infrared (IR) and Raman spectra, is a powerful tool for validating theoretical models and interpreting experimental data. For this compound, theoretical spectra have been calculated and compared with experimental results to provide a detailed vibrational assignment. uc.ptuc.pt
Studies on the isolated molecule were performed at the DFT(B3LYP)/6-311++G(d,p) level of theory, which allowed for the characterization of its vibrational modes. uc.ptuc.ptacs.org Furthermore, for the different crystalline polymorphs, fully periodic DFT calculations were employed to simulate their IR and Raman spectra. uc.ptresearchgate.netuc.ptresearchgate.net This approach accounts for the effects of the crystal environment on the vibrational frequencies. The excellent agreement typically found between the calculated and experimental spectra allows for a confident assignment of the spectral bands to specific molecular vibrations, providing deep insight into the structural differences between the polymorphs. researchgate.net
Table 2: Key Findings from Theoretical and Spectroscopic Simulations
| Feature | Observation | Significance |
|---|---|---|
| Polymorphism | Three polymorphs with yellow, orange, and red colors were identified. uc.ptuc.pt | The different colors are linked to variations in both molecular conformation and crystal packing. uc.pt |
| Conformers | Two stable conformers, A and B, were found for the isolated molecule. uc.pt | The yellow polymorph is a conformational polymorph, while the orange and red forms are packing polymorphs. uc.pt |
| Hydrogen Bonding | A strong N-H…O intramolecular hydrogen bond is present in all stable conformers. uc.ptresearchgate.net | This interaction is a primary determinant of the molecule's conformational geometry. uc.pt |
| Spectral Simulation | Theoretical IR and Raman spectra show good agreement with experimental data. researchgate.netuc.pt | Validates the computational models and allows for detailed vibrational assignments. |
Crystallographic and Supramolecular Analysis
Single-Crystal X-ray Diffraction (SCXRD) Studies
Single-crystal X-ray diffraction has been the principal technique for elucidating the precise three-dimensional structures of the N-Picryl-m-toluidine polymorphs. figshare.comuc.pt This method has allowed for the definitive characterization of the different crystalline forms, revealing that the yellow polymorph is a conformational polymorph of the orange and red ones, which are, in turn, packing polymorphs of each other. figshare.comacs.org
SCXRD analysis has provided detailed unit cell parameters and space group information for the three known polymorphs of TMA, highlighting the structural differences at the most fundamental crystallographic level. uc.ptuc.pt The yellow form crystallizes in a monoclinic system, the orange form in an orthorhombic system, and the red form in a triclinic system. uc.pt The distinct crystallographic data for each polymorph underscores their different packing arrangements. uc.pt
Table 1: Crystallographic Data for this compound (TMA) Polymorphs
| Parameter | Yellow Polymorph | Orange Polymorph | Red Polymorph |
|---|---|---|---|
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁/n | Pca2₁ | P-1 |
| a (Å) | 7.6335 | 14.8053 | 7.4221 |
| b (Å) | 18.0682 | 7.4939 | 9.0991 |
| c (Å) | 9.7739 | 12.5705 | 10.7423 |
| **α (°) ** | 90 | 90 | 79.544 |
| **β (°) ** | 105.786 | 90 | 72.822 |
| **γ (°) ** | 90 | 90 | 88.086 |
| **Volume (ų) ** | 1296.5 | 1395.1 | 682.0 |
| Z | 4 | 4 | 2 |
Data sourced from crystallographic studies on the polymorphs of 2,4,6-Trinitro-N-(m-tolyl)aniline. uc.pt
The conformation of the this compound molecule is a key factor in its polymorphism. figshare.comuc.pt The molecule possesses two primary conformers, labeled A and B, which are distinguished by the relative orientation of the tolyl and picryl rings. figshare.comuc.pt A significant and defining feature of the molecule's conformation is a strong intramolecular N–H···O hydrogen bond. uc.ptuc.pt This interaction occurs between the amine hydrogen and an oxygen atom of one of the ortho-nitro groups on the picryl moiety, creating a nearly planar pseudo-six-membered ring. uc.ptuc.pt This constraint means that the main conformational flexibility arises from the rotation around the N–C(tolyl) bond. uc.pt The yellow polymorph is composed of molecules in conformer B, while the orange and red polymorphs contain molecules in conformer A, establishing the conformational nature of the polymorphism between the yellow form and the other two. figshare.com
Determination of Unit Cell Parameters and Space Group
Crystal Packing and Intermolecular Interactions
The arrangement of molecules within the crystal lattice, known as crystal packing, is stabilized by a variety of intermolecular interactions. researchgate.net In this compound, these interactions are crucial for understanding the stability and properties of its different polymorphs. uc.pt
Beyond conventional hydrogen bonds, the crystal structures of this compound polymorphs are stabilized by a complex network of weaker non-covalent interactions. researchgate.net These include C–H···O contacts, where a hydrogen atom from a methyl or aromatic group interacts with an oxygen atom of a nitro group on a neighboring molecule. soton.ac.uk Furthermore, C–H···π interactions, involving a C-H bond and the electron cloud of an aromatic ring, and π···π stacking interactions between the aromatic rings of adjacent molecules play a significant role in the molecular aggregation. researchgate.netresearchgate.net The collective effect of these varied and numerous weak interactions dictates the final crystal packing and is a key determinant in the phenomenon of polymorphism. soton.ac.ukacs.org
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. x-mol.netmdpi.com This analysis has been applied to the polymorphs of this compound to deconstruct the complex web of intermolecular contacts. uc.pt By mapping properties like d_norm (a normalized contact distance) onto the surface, regions of significant intermolecular contact, such as hydrogen bonds, are highlighted as red areas. scirp.org Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of interactions. For this compound, this analysis confirms the prevalence of O···H and H···H contacts, providing a detailed picture of the packing environment and corroborating the importance of the hydrogen bonding and van der Waals forces in the crystal structures. uc.ptscirp.org
Weak Non-Covalent Interactions (C-H…O, C-H…π, π…π Stacking)
Powder X-ray Diffraction (PXRD) for Polymorph Characterization
Powder X-ray Diffraction (PXRD) is a critical analytical technique for the characterization of polymorphic materials. researchgate.net By analyzing the diffraction pattern of a powdered sample, which is unique for each crystalline form, researchers can identify and distinguish between different polymorphs. In the case of this compound, PXRD has been instrumental in confirming the existence of its various polymorphic forms. uc.ptfigshare.com
Research has identified three distinct polymorphs of this compound: red, orange, and yellow. uc.ptfigshare.com Each of these polymorphs produces a unique PXRD pattern, reflecting their different crystal structures. The differences in these patterns arise from variations in the arrangement and/or conformation of the TMA molecules within the crystal lattice. uc.pt While specific 2θ peak data from PXRD analyses of this compound polymorphs is not extensively detailed in the provided search results, the literature confirms its use in conjunction with single-crystal X-ray diffraction to structurally characterize these forms. uc.ptfigshare.com
The analogue, N-picryl-p-toluidine, has also been studied, revealing two crystalline modifications: a red form and an orange form. researchgate.net The characterization of these forms, along with their solvates, has been accomplished through a combination of techniques including thermal analysis, vibrational spectroscopy, and X-ray powder diffraction. acs.org
Table 1: Polymorphs of this compound and Characterization Methods
| Polymorph Color | Characterization Methods Used | Reference |
|---|---|---|
| Red | Single-Crystal X-ray Diffraction, Infrared and Raman Spectroscopy, Solid-State UV-Vis Spectroscopy, Differential Scanning Calorimetry, Polarized Light Thermomicroscopy, PXRD | uc.ptfigshare.com |
| Orange | Single-Crystal X-ray Diffraction, Infrared and Raman Spectroscopy, Solid-State UV-Vis Spectroscopy, Differential Scanning Calorimetry, Polarized Light Thermomicroscopy, PXRD | uc.ptfigshare.com |
Supramolecular Assembly and Crystal Engineering Principles
The principles of supramolecular assembly and crystal engineering govern the formation of the different polymorphs of this compound. These principles focus on understanding and controlling the intermolecular interactions that direct the organization of molecules into a crystalline solid.
In this compound, the supramolecular assembly is primarily dictated by a combination of intramolecular and intermolecular forces. A significant intramolecular feature is the N-H···O hydrogen bond, which forms a pseudo-6-membered ring and influences the planarity of the picryl-NH fragment. uc.pt This intramolecular interaction restricts the conformational freedom of the molecule.
The polymorphism observed in this compound is a result of both packing and conformational differences. uc.ptfigshare.com The orange and red polymorphs are considered packing polymorphs, meaning they are composed of the same molecular conformer but differ in how these conformers are arranged in the crystal lattice. uc.ptfigshare.com In contrast, the yellow polymorph is a conformational polymorph, indicating that the TMA molecule adopts a different conformation in this crystalline form compared to the orange and red forms. uc.ptfigshare.com
The different positioning of the methyl group in the m-toluidine (B57737) ring, as opposed to its para-substituted analogue N-picryl-p-toluidine, allows for a greater number of conformers due to rotation around the N-C(tolyl) bond. uc.pt This increased conformational flexibility is a key factor in the emergence of three distinct polymorphs for the meta-substituted compound. uc.pt The different colors of the polymorphs are attributed to variations in the degree of charge delocalization from the amino group's lone electron pair into the aromatic rings, which is influenced by the strength of the intramolecular N-H···O hydrogen bond in each polymorphic form. nih.gov
The study of such systems provides valuable insights into structure-property relationships and the fundamental principles of crystal packing. researchgate.net
Table 2: Compound Names Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | TMA |
| 2,4,6-Trinitro-N-(m-tolyl)aniline | TMA |
| N-Picryl-p-toluidine | PT |
| 2,4,6-Trinitro-N-(p-tolyl)aniline | |
| N-picryl-m-phenolidine | TAP |
| 3-(2,4,6-trinitrophenylamino)phenol | TAP |
Polymorphism and Its Mechanistic Understanding
Discovery and Characterization of Polymorphic Forms of N-Picryl-m-toluidine
The existence of multiple crystalline forms of this compound, also referred to as 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA), has been established through systematic research. uc.ptuc.pt These different forms, or polymorphs, exhibit distinct physical properties, most notably their color.
Polymorph Screening Methodologies
The identification of the different polymorphic forms of this compound was achieved through a comprehensive polymorph screening process. acs.org This involved the recrystallization of the compound from a variety of solvents with different polarities and characteristics. uc.pt The primary method used was the slow evaporation of the solvent at room temperature. uc.pt
The solvents utilized in this screening process included:
Toluene
Tetrahydrofuran (THF)
Dichloromethane
Carbon tetrachloride
Acetone
Butanone
Dimethyl sulfoxide (B87167) (DMSO)
Ethyl acetate (B1210297)
Formic acid
Acetic acid
Methanol
Ethanol
Dimethylformamide (DMF)
Acetonitrile uc.pt
Once the crystals were obtained, they were characterized using a suite of analytical techniques to confirm their unique structures and properties. These methods included:
Single-crystal X-ray diffraction: To determine the precise arrangement of atoms within the crystal lattice. uc.ptacs.org
Vibrational spectroscopy (Infrared and Raman): To probe the molecular vibrations, which are sensitive to the conformational and packing differences between polymorphs. uc.ptacs.org
Solid-state ultraviolet-visible (UV-Vis) absorption spectroscopy: To investigate the electronic transitions responsible for the different colors of the polymorphs. uc.pt
Thermal analysis (Differential Scanning Calorimetry and Polarized Light Thermomicroscopy): To study the thermodynamic relationships and phase transitions between the different forms. uc.ptacs.org
Identification of Color Polymorphs (Red, Orange, Yellow)
Through the rigorous screening process, three distinct color polymorphs of this compound were successfully identified and isolated: a red form, an orange form, and a yellow form. uc.ptacs.org Each of these polymorphs possesses a unique crystal structure, which is the underlying reason for their different colors and physical properties. uc.pt The investigation into these forms has provided a comprehensive structural, spectroscopic, and thermal analysis of this novel polymorphic compound. uc.ptacs.org
Classification of Polymorphism in this compound
The polymorphism observed in this compound is a compelling case study that encompasses two distinct types of polymorphism: conformational and packing polymorphism. uc.ptacs.org This dual nature sets it apart from its well-known analogue, N-picryl-p-toluidine, where color differences arise solely from packing polymorphism. uc.ptnih.gov
Conformational Polymorphism
Conformational polymorphism arises when a molecule can adopt different spatial arrangements, or conformations, which then crystallize into distinct crystal structures. nih.gov In the case of this compound, theoretical calculations have identified two stable conformers, denoted as A and B, which differ in the relative orientation of the tolyl and picryl rings. uc.ptacs.org
The yellow polymorph of this compound is a conformational polymorph relative to the red and orange forms. uc.ptacs.org This means that the molecules within the yellow crystals adopt a different conformation compared to the molecules in the red and orange crystals. uc.pt This difference in molecular geometry is a key factor contributing to the distinct color of the yellow form.
Packing Polymorphism
Packing polymorphism occurs when molecules with the same conformation pack together in different arrangements within the crystal lattice. nih.gov The red and orange polymorphs of this compound are classified as packing polymorphs of each other. uc.ptacs.org In both of these forms, the this compound molecules adopt the same conformation. However, the way these molecules are arranged in three-dimensional space differs between the red and orange crystals. uc.pt This variation in intermolecular interactions and crystal packing is responsible for the color difference observed between these two polymorphs.
The following table summarizes the classification of polymorphism in this compound:
| Polymorph Pair | Type of Polymorphism | Description |
| Yellow vs. (Red & Orange) | Conformational Polymorphism | The molecule adopts a different spatial arrangement (conformer) in the yellow form compared to the red and orange forms. uc.ptacs.org |
| Red vs. Orange | Packing Polymorphism | The molecules have the same conformation but are packed differently in the crystal lattice. uc.ptacs.org |
Mechanistic Insights into Color Polymorphism
The different colors observed in the polymorphs of this compound are a direct consequence of differences in their electronic structure, which are in turn influenced by both intramolecular and intermolecular factors. acs.org The origin of the color is attributed to intramolecular electronic effects. acs.orgresearchgate.net
A key factor is the degree of delocalization of the lone pair of electrons on the secondary amino nitrogen atom into the aromatic rings and the nitro groups. acs.orgresearchgate.net This delocalization is influenced by the molecular conformation. nih.gov
In the case of this compound, the yellow polymorph's distinct color is a result of its unique molecular conformation, which differs from that of the red and orange forms. uc.pt This conformational difference alters the electronic structure and, consequently, the way the molecule absorbs light.
For the red and orange polymorphs, which are packing polymorphs, the molecules have the same conformation. uc.pt The color difference between them arises from the different ways the molecules are packed in the crystal lattice. uc.pt These packing differences can affect the strength of intermolecular interactions, such as the intramolecular N-H···O hydrogen bond. nih.gov Variations in the strength of this hydrogen bond can influence the degree of charge delocalization and thus lead to the observed color differences. nih.gov
In essence, the color polymorphism in this compound is a result of a combination of conformational and packing effects. uc.pt The yellow form is a conformational polymorph, while the red and orange forms are packing polymorphs. uc.pt This interplay between molecular conformation and crystal packing provides a fascinating example of how subtle changes in solid-state structure can lead to dramatic differences in the macroscopic properties of a material.
Role of Intramolecular Electronic Effects
The distinct colors observed in the polymorphs of this compound are fundamentally attributed to intramolecular electronic effects. acs.orgresearchgate.net A key structural feature within the molecule is the formation of an intramolecular hydrogen bond of the N–H···O type. This bond creates a pseudo-6-membered ring, establishing a nearly planar conformation in the picryl–NH fragment of the molecule. uc.pt
This structural constraint significantly influences the electronic properties. The different colors arise from an increased delocalization of the lone-pair electrons from the secondary amino nitrogen into the aromatic system, including the nitro groups. acs.orgresearchgate.net Theoretical studies, specifically at the DFT(B3LYP)/6-311++G(d,p) level, have been crucial in evaluating these major intramolecular interactions that dictate the compound's conformational preferences. uc.ptuc.ptuc.pt These electronic effects are considered the primary cause of the color variations, rather than differences in intermolecular excitation. acs.orgresearchgate.net
Influence of Molecular Conformation on Optical Properties
The polymorphism in this compound is directly linked to its conformational flexibility. The molecule has two primary low-energy conformers, designated as A and B, which are differentiated by the relative orientation of the tolyl and picryl ring moieties. uc.ptacs.orguc.pt The key conformational variable is the internal rotation around the N–C(tolyl) bond. uc.pt
This conformational difference is the basis for the observed color polymorphism. uc.pt
The yellow polymorph is a conformational polymorph, meaning its crystal structure is built from a different molecular conformer than the other two forms. uc.ptacs.org
The red and orange polymorphs are packing polymorphs; they are composed of the same conformer but differ in how the molecules are arranged in the crystal lattice. uc.ptacs.org
The existence of distinct conformers that can be selectively crystallized is a direct cause of the different optical properties among the polymorphs. The position of the methyl group in the meta-substituted tolyl ring allows for a greater number of stable conformers compared to its para-substituted analogue (N-Picryl-p-toluidine), which helps explain the more complex polymorphic behavior of the m-substituted compound. uc.pt
Impact of Intermolecular Interactions on Color
While intramolecular effects are the primary source of color, intermolecular interactions in the crystalline state modulate these properties, particularly distinguishing between the red and orange packing polymorphs. Since both the red and orange forms contain the same molecular conformer, the observed color difference between them must arise from variations in their crystal packing. uc.ptacs.org
These differences in molecular aggregation affect the electronic states of the π-conjugated system. researchgate.net The specific arrangements can influence intermolecular contacts, such as C−H···O, C−H···π contacts, and especially π···π stacking. acs.org In other polymorphic systems, it has been demonstrated that differences in π–π stacking are a primary reason for color variations between polymorphs. ucl.ac.uk For this compound, the distinct packing in the red and orange crystals leads to different solid-state electronic environments, which fine-tunes the absorption of visible light and results in their respective colors. uc.pt
Polymorphic Transformations and Stability
The stability and interconversion of the red, orange, and yellow polymorphs of this compound have been investigated through solvent-based crystallization and thermal analysis techniques. uc.pt
Solvent-Induced Polymorphic Transitions
A polymorph screening process involving recrystallization from various solvents has successfully isolated the three different colored forms of this compound. uc.ptuc.pt This demonstrates that the solvent environment during crystallization plays a critical role in determining which polymorphic form is kinetically favored and crystallizes. The specific polymorph obtained is dependent on the choice of solvent or solvent mixture. uc.pt
| Polymorph Color | Crystallization Conditions |
| Red | Crystallized from specific organic solvents or mixtures. uc.pt |
| Orange | Crystallized from specific organic solvents or mixtures. uc.pt |
| Yellow | Crystallized from specific organic solvents or mixtures. uc.pt |
This table illustrates that different polymorphs can be selectively obtained by controlling the crystallization solvent, a common technique in polymorph screening. uc.pt
Thermal Transformations
The thermodynamic stability and potential for phase transformations of the this compound polymorphs have been characterized using Differential Scanning Calorimetry (DSC) and polarized light thermomicroscopy. uc.ptuc.pt These thermal analysis methods provide insight into the relative stabilities and the behavior of the different crystal forms upon heating. uc.pt
For the closely related analogue, N-Picryl-p-toluidine, thermal analysis has shown that its orange form irreversibly transforms into the more stable red form upon heating, a transition that proceeds through the liquid phase. researchgate.net Similarly, N-(2,4-dinitrophenyl)-o-anisidine shows an irreversible transformation from an orange to a red form upon heating. researchgate.net The comprehensive thermal analysis of this compound's three polymorphs provides crucial data on their melting points, transition enthalpies, and the kinetic and thermodynamic relationships between the red, orange, and yellow forms. uc.pt
Comparative Studies with Analogous Picryl Amine Systems
Comparison with N-Picryl-p-toluidine
N-Picryl-m-toluidine (TMA) is a close analogue of N-Picryl-p-toluidine, a compound well-known for its color polymorphism. researchgate.netuc.pt The primary difference between these two molecules lies in the position of the methyl group on the toluidine ring. This seemingly minor isomeric change leads to significant differences in their polymorphic behavior. uc.pt
The fundamental structural similarity between this compound and N-Picryl-p-toluidine is the covalent linkage of a picryl group to a toluidine moiety. uc.pt Both molecules belong to the N-picryl-p-toluidine family of compounds. researchgate.netresearchgate.net The key structural difference is the substitution pattern on the toluidine ring:
This compound (TMA): The methyl group is at the meta position (C3) of the toluidine ring.
N-Picryl-p-toluidine: The methyl group is at the para position (C4) of the toluidine ring.
Table 1: Structural Comparison of this compound and N-Picryl-p-toluidine
| Feature | This compound (TMA) | N-Picryl-p-toluidine |
| Chemical Formula | C₁₃H₁₀N₄O₆ | C₁₃H₁₀N₄O₆ |
| Methyl Group Position | meta (3-position) | para (4-position) |
| Parent Moiety | m-toluidine (B57737) | p-toluidine |
A significant distinction between the two isomers is their polymorphic behavior. While N-picryl-p-toluidine is known to exhibit color polymorphism with two reported forms (orange and red), this compound displays a more complex polymorphic landscape. researchgate.netuc.pt
This compound (TMA) has been found to crystallize into three distinct polymorphs, each with a different color: red, orange, and yellow. uc.ptiku.edu.tr The polymorphism in TMA is also of a different nature. The relationship between its polymorphs involves both packing and conformational polymorphism:
Packing Polymorphism: The orange and red forms of TMA are packing polymorphs, meaning they are composed of the same molecular conformer but packed differently in the crystal lattice. uc.pt
Conformational Polymorphism: The yellow form is a conformational polymorph of the other two, indicating that the TMA molecule adopts a different conformation in this crystal structure. uc.pt
In contrast, the color polymorphism in N-picryl-p-toluidine is a classic case of packing polymorphism, where the different colored crystals are built from the same molecular conformer. uc.pt The greater number of accessible conformers for the meta-substituted TMA is considered the primary structural reason for its more complex polymorphic behavior compared to the para-substituted version. uc.pt
Table 2: Polymorphism in this compound vs. N-Picryl-p-toluidine
| Feature | This compound (TMA) | N-Picryl-p-toluidine |
| Number of Polymorphs | Three (Red, Orange, Yellow) uc.pt | Two (Orange, Red) researchgate.netuc.pt |
| Type of Polymorphism | Packing and Conformational uc.pt | Packing only uc.pt |
| Structural Basis | Different molecular packing and different molecular conformations. uc.pt | Same molecular conformer, different crystal packing. uc.pt |
Spectroscopic studies, including single-crystal polarized Raman spectroscopy complemented by theoretical calculations, have been instrumental in characterizing the different polymorphic forms of both TMA and its analogues. researchgate.netuc.pt These analyses help to correlate the observed colors of the polymorphs with their specific molecular and crystal structures. For N-picryl-p-toluidine, the different colors are attributed to intramolecular electronic effects arising from an increased delocalization of the lone-pair electrons of the secondary amino nitrogen into the aromatic ring and nitro groups. acs.org Similar detailed spectroscopic investigations (infrared, Raman, and UV-Vis) have been performed on the three polymorphs of TMA to understand the structural and electronic origins of their distinct colors. uc.pt
Comparative Analysis of Polymorphism
Comparison with N-Picryl-m-phenolidine (TAP)
N-Picryl-m-phenolidine, also known as 3-(2,4,6-trinitrophenylamino)phenol (TAP), is another analogue of this compound. researchgate.netuc.pt The comparison between TMA and TAP is particularly insightful as it reveals the influence of replacing a methyl (-CH₃) group with a hydroxyl (-OH) group at the same meta position on the non-picryl ring.
Both TMA and TAP are derivatives of N-picryl-p-toluidine. researchgate.netresearchgate.net Quantum chemical calculations reveal that the isolated TAP molecule has four low-energy conformers. researchgate.netresearchgate.net A common feature in all these conformers is a significant intramolecular N–H···O hydrogen bond between the amine bridge and an ortho-nitro group of the picryl ring, resulting in an average inter-ring angle of about 55°. researchgate.netresearchgate.net
Despite the potential for polymorphism, only one crystal structure has been readily identified for TAP. uc.pt This contrasts sharply with the three known polymorphs of TMA. uc.pt The crystal structure of TAP is monoclinic (space group P2₁/n) and is composed of molecules with a geometry similar to the second most stable calculated conformer. researchgate.netresearchgate.net
Table 3: Crystal Data Comparison for TAP and TMA (Orange Form)
| Parameter | N-Picryl-m-phenolidine (TAP) researchgate.netresearchgate.net | This compound (TMA - Orange Polymorph) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/n |
| a (Å) | 11.8098(3) | Data not available in provided sources |
| b (Å) | 6.5706(2) | Data not available in provided sources |
| c (Å) | 16.5172(4) | Data not available in provided sources |
| **β (°) ** | 91.5640(10) | Data not available in provided sources |
| Z | 4 | 4 |
The key difference influencing the properties of TMA and TAP is the substituent at the meta position: a methyl group (-CH₃) in TMA versus a hydroxyl group (-OH) in TAP. researchgate.net The hydroxyl group in TAP is capable of acting as a proton donor in strong intermolecular hydrogen bonds. researchgate.net
In the crystal structure of TAP, a strong intermolecular hydrogen bond is established where the phenolic -OH group donates its proton. It has been suggested that the geometric constraints imposed by this strong intermolecular interaction are the primary reason that TAP does not readily form additional polymorphs, unlike TMA and N-picryl-p-toluidine. researchgate.netuc.pt The methyl group in TMA, being non-polar and incapable of such strong hydrogen bonding, does not impose similar constraints, allowing for greater flexibility in packing and the formation of multiple polymorphic structures. researchgate.netuc.pt This highlights the crucial role of specific intermolecular interactions in dictating the solid-state landscape of a molecule. researchgate.net
Future Research Directions and Potential Academic Applications
Exploration of Additional Polymorphic Forms
N-Picryl-m-toluidine, also known as 2,4,6-Trinitro-N-(m-tolyl)aniline (TMA), has demonstrated a fascinating ability to exist in multiple crystalline forms, or polymorphs, each exhibiting a distinct color. acs.orguc.pt To date, researchers have successfully identified and characterized red, orange, and yellow polymorphs of this compound. acs.org The discovery of these forms was achieved through recrystallization using a variety of solvents, a process that can influence which polymorphic form is favored. uc.pt
Future research will likely focus on a systematic and exhaustive polymorph screening process. This could involve exploring a wider range of solvents with diverse properties, as well as varying other crystallization conditions such as temperature, pressure, and evaporation rate. The goal is to uncover potentially new, and perhaps even more stable or functionally interesting, polymorphic forms of this compound. The identification of new polymorphs would not only expand our fundamental understanding of this compound but could also reveal novel material properties.
Advanced Characterization Techniques for Polymorphs
A comprehensive understanding of the structural and physical properties of this compound's polymorphs is crucial for harnessing their potential. While techniques like single-crystal X-ray diffraction, infrared and Raman spectroscopies, and differential scanning calorimetry have been instrumental in characterizing the known polymorphs, future research will benefit from the application of more advanced and specialized techniques. acs.orguc.ptuc.pt
High-resolution solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy, for instance, can provide detailed insights into the local molecular environment and packing arrangements within each polymorphic form. Terahertz time-domain spectroscopy (THz-TDS) is another powerful tool that can probe the low-frequency vibrational modes associated with intermolecular interactions, offering a sensitive measure of the differences between polymorphs. Furthermore, advanced microscopic techniques, such as atomic force microscopy (AFM), could be employed to visualize the crystal surfaces and growth mechanisms at the nanoscale. mdpi.com These advanced characterization methods will provide a more complete picture of the structure-property relationships that govern the behavior of this compound's polymorphs. acs.orgacs.org
Computational Design of Picryl-Amine Derivatives with Desired Polymorphic Behavior
The insights gained from studying this compound can be leveraged to design new molecules with tailored polymorphic characteristics. Computational modeling, particularly methods based on Density Functional Theory (DFT), has already proven valuable in understanding the conformational preferences and intermolecular interactions of this compound. acs.orguc.ptuc.pt
Future research will likely involve the use of computational crystal structure prediction (CSP) methods to explore the potential polymorphic landscapes of novel picryl-amine derivatives. amercrystalassn.org By systematically modifying the chemical structure—for example, by altering the substituent groups on the toluidine ring—researchers can computationally screen for derivatives that are predicted to exhibit specific polymorphic behaviors, such as a desired color or enhanced stability. researchgate.net This in-silico design approach can significantly accelerate the discovery of new materials with tunable properties, guiding synthetic efforts toward the most promising candidates. The goal is to develop a predictive understanding of how molecular structure dictates crystal packing and, consequently, the resulting polymorphic forms.
Theoretical Frameworks for Understanding Molecular Aggregation and Color in Organic Crystals
The phenomenon of color polymorphism, where different crystal packing arrangements of the same molecule result in different colors, is a key feature of this compound. acs.orguc.pt The observed colors are a direct consequence of the electronic structure and the nature of intermolecular interactions, such as π-π stacking, within the crystal lattice. ucl.ac.ukacs.org
A critical area for future research is the development of more sophisticated theoretical frameworks to quantitatively explain and predict the relationship between molecular aggregation and the resulting optical properties of organic crystals. rsc.orgchinesechemsoc.org This involves advancing our understanding of how subtle changes in crystal packing affect the electronic transitions responsible for color. acs.org Time-dependent DFT (TD-DFT) calculations performed on clusters of molecules extracted from the crystal structure have shown promise in rationalizing the color differences between polymorphs. ucl.ac.uk Future work could focus on developing more accurate and efficient computational models that can handle larger molecular aggregates and provide a more precise prediction of solid-state UV-Vis absorption spectra. rsc.org A deeper theoretical understanding of these structure-property relationships is essential for the rational design of organic materials with specific colors and optical responses. chemrxiv.org
Potential in Materials Science Research
The unique properties of this compound and its derivatives open up exciting possibilities for applications in materials science. researchgate.netuc.pt The existence of multiple, distinctly colored polymorphs makes these compounds interesting candidates for the development of sensors and indicators. For example, a material that changes color in response to external stimuli such as temperature, pressure, or the presence of specific chemical vapors could be developed.
Q & A
Q. What are the key structural and chemical properties of N-Picryl-m-toluidine, and how do they influence its polymorphic behavior?
this compound (C₁₃H₁₀N₄O₆) consists of a picryl (2,4,6-trinitrophenyl) group bonded to a meta-substituted toluidine ring. Its polymorphism arises from conformational flexibility (rotation about the N–C bond) and packing variations, leading to distinct color phenotypes (e.g., orange, red). Structural characterization via X-ray diffraction (XRD) and thermal analysis (DSC/TGA) is critical to differentiate polymorphs .
Q. What are the standard synthesis protocols for this compound, and how can purity be ensured?
Synthesis typically involves nitration of m-toluidine followed by condensation with picryl chloride. Key steps include:
- Controlled nitration conditions to avoid over-nitration.
- Purification via recrystallization (e.g., using ethanol/water mixtures).
- Purity validation using HPLC (>98%) and elemental analysis. Ensure reproducibility by documenting solvent ratios, temperature gradients, and reaction times .
Q. How can researchers safely handle this compound in laboratory settings?
Due to its nitroaromatic structure, handle with nitrile gloves and under fume hoods. Store in amber glass vials at 4°C to prevent photodegradation. Conduct stability tests under varying pH and temperature conditions to assess decomposition risks .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported polymorphic behaviors of this compound?
Discrepancies in polymorph stability or interconversion often stem from synthesis conditions (e.g., solvent polarity, cooling rates) or analytical methods (e.g., XRD vs. Raman). To address contradictions:
Q. How can computational methods enhance conformational analysis of this compound polymorphs?
Density Functional Theory (DFT) optimizes molecular geometries to predict stable conformers. Pair with Hirshfeld surface analysis to map intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in crystal lattices. Validate computational models against experimental XRD data .
Q. What methodologies are recommended for studying the thermodynamic stability of polymorphs under varying environmental conditions?
Use accelerated aging studies:
- Expose polymorphs to controlled humidity (10–90% RH) and temperature (25–60°C).
- Monitor phase transitions via in-situ PXRD or Raman spectroscopy.
- Calculate activation energy for interconversion using Arrhenius plots .
Q. How should researchers design experiments to probe the biological activity of this compound derivatives?
- In vitro: Screen for antimicrobial activity via broth microdilution (MIC/MBC assays) against Gram-positive/negative strains.
- In vivo: Use murine models to assess toxicity (LD₅₀) and pharmacokinetics (e.g., half-life via HPLC-MS).
- Include negative controls and replicate assays to mitigate false positives .
Q. What advanced spectroscopic techniques are critical for interpreting this compound’s spectral data?
- Solid-state NMR: Resolve conformational differences between polymorphs.
- Time-resolved IR spectroscopy: Track dynamic changes during phase transitions.
- Cross-reference with databases (e.g., NIST Chemistry WebBook) to validate peak assignments .
Methodological Best Practices
Q. How can researchers optimize synthetic yields while minimizing byproducts?
Apply Design of Experiments (DoE) to identify critical factors (e.g., stoichiometry, solvent polarity). Use response surface methodology (RSM) to model reaction efficiency and validate with ANOVA .
Q. What protocols ensure reproducible crystallization of this compound polymorphs?
- Seed crystals of desired polymorphs into supersaturated solutions.
- Control cooling rates (0.1–1°C/min) and agitation (100–200 rpm).
- Characterize batch consistency via DSC melting profiles .
Q. How should conflicting data on polymorph cytotoxicity be addressed in publications?
Disclose synthesis and characterization metadata (e.g., solvent traces, impurity profiles) in appendices. Use statistical tests (e.g., Tukey’s HSD) to evaluate significance of observed differences. Cite raw data repositories for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
